molecular formula C9H8ClNO B1367382 6-Chloro-5-methoxy-1H-indole CAS No. 63762-72-1

6-Chloro-5-methoxy-1H-indole

Cat. No. B1367382
CAS RN: 63762-72-1
M. Wt: 181.62 g/mol
InChI Key: SSBPRGFEADRKDA-UHFFFAOYSA-N
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Description

“6-Chloro-5-methoxy-1H-indole” is a chemical compound with the molecular formula C9H8ClNO . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “6-Chloro-5-methoxy-1H-indole” consists of a benzene ring fused with a pyrrole ring, with a chlorine atom at the 6th position and a methoxy group at the 5th position .


Chemical Reactions Analysis

Indole derivatives, including “6-Chloro-5-methoxy-1H-indole”, can participate in various chemical reactions. For instance, 5-methoxyindole can react with sodium hydroxide and phenylsulfonyl chloride to afford 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole .


Physical And Chemical Properties Analysis

“6-Chloro-5-methoxy-1H-indole” has a molecular weight of 181.61892 . The specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Spectroscopy and Optical Properties

  • 6-Chloro-5-methoxy-1H-indole has been studied for its electronic absorption spectra, particularly its π* ← π transition analogous to indole, highlighting its potential in spectroscopic applications (Rao, Shashidhar, & Rao, 1989).

Antioxidant and Cytotoxicity Properties

  • Derivatives of 6-methoxytetrahydro-β-carboline, closely related to 6-Chloro-5-methoxy-1H-indole, have been synthesized and demonstrated moderate antioxidant properties and cytotoxicity on non-tumorous cell lines, underscoring their potential in therapeutic applications (Goh et al., 2015).

Nucleophilic Reactivity

  • The nucleophilic reactivities of indoles, including 5-methoxyindole, a compound structurally similar to 6-Chloro-5-methoxy-1H-indole, have been investigated, providing insights into their reactivity in chemical synthesis (Lakhdar et al., 2006).

Catalysis

  • 5-methoxyindole, related to 6-Chloro-5-methoxy-1H-indole, has been used in catalyzed self-addition reactions to afford indolylindoline derivatives, suggesting potential uses in catalytic processes (Pal, Giri, & Jaisankar, 2005).

Molecular Docking and Biological Prediction

  • Research on the vibrational and electronic profiles, along with molecular docking and biological predictions of indole derivatives, including 5-methoxyindole, provides valuable information for their potential application in drug design and bioactive molecule research (Haress et al., 2016).

Antivascular Agents

  • Studies on disubstituted analogues of 6-methoxy-1H-indole have explored their potential as antivascular agents, indicative of applications in cancer therapy (Ty et al., 2008).

Maillard Reaction and Characterization

  • The Maillard reaction has been utilized to produce 6-methoxy-tetrahydro-β-carboline derivatives, showcasing potential applications in food chemistry and the characterization of novel compounds (Goh, Mordi, & Mansor, 2015).

Melatonin Receptor Research

  • Research on melatonin receptor binding affinities using derivatives of isoindoloindoles and indoloisoquinolines, related to 6-Chloro-5-methoxy-1H-indole, provides insights for applications in neuroscience and pharmacology (Faust et al., 2000).

properties

IUPAC Name

6-chloro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPRGFEADRKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518804
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methoxy-1H-indole

CAS RN

63762-72-1
Record name 6-Chloro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RD Dillard, NJ Bach, SE Draheim… - Journal of medicinal …, 1996 - ACS Publications
… The following compounds were made by the reported syntheses: 6-chloro-5-methoxy-1H-indole (4l), 28 2-methyl-5-nitro-1H-indole (4q), 29 and 2-ethyl-4-nitro-1H-indole (4r). …
Number of citations: 172 pubs.acs.org
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
… The choice of alkylation conditions was found to be highly sensitive to the core bicyclic, for 6-chloro-5-methoxy-1H-indole 48, ethyl acrylate was preferred as the alkylating group (…
Number of citations: 22 pubs.acs.org
陈莹莹, 毛国梁, 刘小兵, 吴韦 - 化学试剂, 2018 - chinareagent.com.cn
: 由于较大的环张力, 三元环表现出较高的反应活性, 在铑等过渡金属的催化作用下可以发生开环反应, 与一氧化碳作用可实现羰基化等反应也为多种具有生物活性的化合物提供了简便的合成…
Number of citations: 2 www.chinareagent.com.cn

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